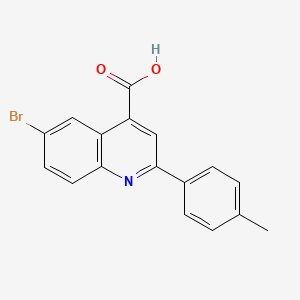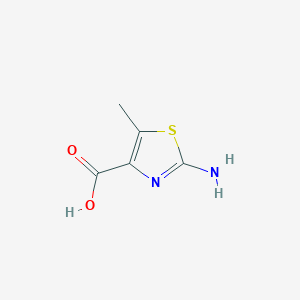
2-アミノ-5-メチルチアゾール-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid is a useful research compound. Its molecular formula is C5H6N2O2S and its molecular weight is 158.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
結核治療
2-アミノ-5-メチルチアゾール-4-カルボン酸: 誘導体は、結核(TB)との戦いで有望な結果を示しています。 これらの化合物は、結核菌H37Rvおよびβ-ケトアシル-ACPシンターゼmtFabHに対して活性があることが判明しました 。これは、それらが新しいクラスの抗結核剤として役立ち、潜在的に耐性のある結核の形態に対抗し、治療期間を短縮するのに役立つ可能性があることを示唆しています。
抗菌剤および抗がん剤
2-アミノ-5-メチルチアゾール-4-カルボン酸のチアゾール環構造は、シッフモノ/ジベース配位化合物の合成における重要な構成要素です。 これらの化合物は、抗菌剤と抗がん剤の両方として潜在的な可能性を示しており、医療研究における幅広い用途を示唆しています .
化学合成
ヘテロ環式ビルディングブロックとして、2-アミノ-5-メチルチアゾール-4-カルボン酸は化学合成に使用されます。 これは、医薬品から材料科学まで、さまざまな用途を持つ可能性のあるさまざまな複雑な分子を作成するために使用できます .
DNA相互作用
2-アミノチアゾール-4-カルボン酸塩の誘導体は、DNAに結合し、トポイソメラーゼIIと相互作用することが判明しています。この相互作用は、DNAの二重鎖切断、G2停止、最終的には細胞死をもたらします。 この特性は、化学療法薬の開発に特に役立ちます .
生物学的に関連する化学空間の充実
2-アミノチアゾールコアは、生物学的に関連する化学空間を充実させる上で重要な役割を果たしています。 これは、新しい治療薬の開発において重要な2,4-ジアミノ-5-ケトチアゾールのホモログを設計するために使用されてきました .
ピリミジン骨格の合成
2-アミノチアゾール: 誘導体は、多成分反応でピリミジン骨格を生成するために使用されます。 これらの骨格は、さまざまな癌細胞株に対して細胞毒性を示しており、癌研究における可能性を強調しています .
作用機序
Target of Action
The primary target of 2-amino-5-methylthiazole-4-carboxylic acid is the β-Ketoacyl-ACP Synthase enzyme, also known as mtFabH . This enzyme plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, the mtFabH enzyme, through hydrogen bonding . The carboxyl group of the thiazole ring forms hydrogen bonds with the NH of Cys112, while the NH2 is proximal to and forms hydrogen bonds with the imidazole ring of His244 .
Biochemical Pathways
The interaction of 2-amino-5-methylthiazole-4-carboxylic acid with mtFabH affects the fatty acid synthesis pathway . This pathway is essential for the survival and virulence of Mycobacterium tuberculosis . The disruption of this pathway can lead to the death of the bacteria, making this compound a potential anti-tubercular agent .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Result of Action
The result of the action of 2-amino-5-methylthiazole-4-carboxylic acid is the inhibition of the mtFabH enzyme, leading to the disruption of the fatty acid synthesis pathway . This disruption can cause the death of Mycobacterium tuberculosis .
Action Environment
The action, efficacy, and stability of 2-amino-5-methylthiazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the compound is solid at room temperature and should be stored at 2-8°C . It’s important to note that the compound may produce toxic sulfur dioxide gas in the air . Therefore, it should be handled and stored properly to ensure its stability and efficacy.
特性
IUPAC Name |
2-amino-5-methyl-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H2,6,7)(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAANOAVDEBKXEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363774 |
Source


|
| Record name | 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688064-14-4 |
Source


|
| Record name | 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the main biological activity reported for 2-amino-5-methylthiazole-4-carboxylic acid?
A1: Research indicates that 2-amino-5-methylthiazole-4-carboxylic acid exhibits vitamin B1-like activity. [] This suggests potential applications in areas where thiamine (vitamin B1) deficiency is a concern.
Q2: Does 2-amino-5-methylthiazole-4-carboxylic acid offer any protection against ethanol toxicity?
A2: A study explored the pharmacological effects of thiazoles, specifically focusing on 2-amino-5-methylthiazole-4-carboxylic acid. [] While the abstract doesn't provide detailed results, it indicates the research investigated the compound's potential protective effect against experimental ethyl alcohol poisoning.
Q3: Can you elaborate on the research by Goodwin and colleagues regarding 2-amino-5-methylthiazole-4-carboxylic acid and vitamin B1 activity?
A3: Goodwin and colleagues conducted extensive research on 2-amino-5-methylthiazole-4-carboxylic acid. [] While the full text of the research paper isn't provided, the abstract mentions various experiments and observations related to the compound's vitamin B1-like activity. The researchers likely investigated how this compound interacts with biological systems in a manner similar to thiamine, potentially impacting metabolic pathways and physiological processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Aminophenyl)thio]acetamide](/img/structure/B1270640.png)
![3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B1270646.png)
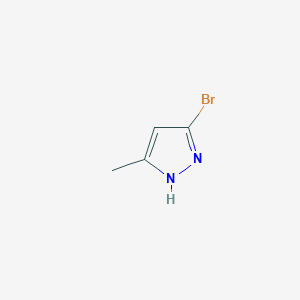
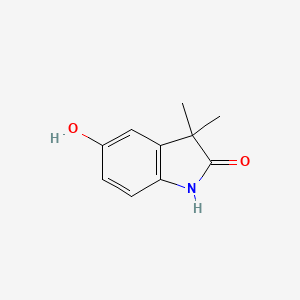

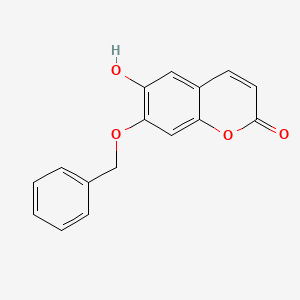
![2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1270660.png)



